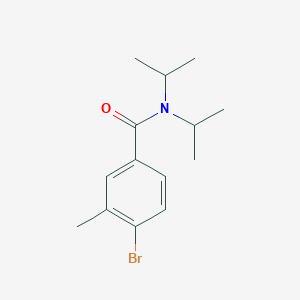
5-methyl-1H-indazole-7-carboxylic acid
Overview
Description
5-methyl-1H-indazole-7-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is a derivative of indazole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazoles, including 5-methyl-1H-indazole-7-carboxylic acid, has been a topic of interest in recent years . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 5-methyl-1H-indazole-7-carboxylic acid consists of a fused benzene and pyrazole ring, with a methyl group attached to the 5th carbon and a carboxylic acid group attached to the 7th carbon of the indazole ring .Chemical Reactions Analysis
Indazoles, including 5-methyl-1H-indazole-7-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
5-methyl-1H-indazole-7-carboxylic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Pharmaceutical Drug Development
5-methyl-1H-indazole-7-carboxylic acid: is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its indazole core is a prevalent moiety in many drugs due to its mimicry of the indole system, which is essential in human physiology . The compound’s structural similarity to naturally occurring molecules allows it to interact effectively with biological targets, making it a key scaffold in medicinal chemistry for the development of new therapeutic agents.
Antineoplastic Agents
Research has shown that derivatives of indazole, such as 5-methyl-1H-indazole-7-carboxylic acid , can be synthesized into compounds with significant antineoplastic activity . These compounds have been evaluated against a variety of human cancer cell lines, showing promise as potential treatments for cancer. The ability to inhibit or kill cancer cells makes this compound a valuable asset in oncology research.
Anti-HIV Research
Indazole derivatives have been reported to possess activity against HIV-1. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives, which share a similar core structure to 5-methyl-1H-indazole-7-carboxylic acid , have shown potential as anti-HIV agents . This suggests that the compound could be a starting point for the development of new anti-HIV medications.
Anti-Inflammatory Applications
The indazole nucleus, which is part of 5-methyl-1H-indazole-7-carboxylic acid , has been identified in derivatives that exhibit significant anti-inflammatory effects . These compounds have shown inhibition of paw edema in experimental models, comparable to standard drugs like indomethacin. This indicates potential applications in the treatment of inflammatory diseases.
Alkaloid Synthesis
Indazole derivatives are crucial in the synthesis of alkaloids, which are naturally occurring compounds with a wide range of biological activities. The indazole ring system is a key feature in many alkaloids, and 5-methyl-1H-indazole-7-carboxylic acid can serve as a precursor in the construction of these complex molecules . Alkaloids have various applications, including as pharmaceuticals and agrochemicals.
Catalysis and Green Chemistry
The indazole core is also important in the field of catalysis and green chemistry. Researchers are exploring the use of indazole derivatives in catalytic processes to create more environmentally friendly and sustainable chemical reactions . 5-methyl-1H-indazole-7-carboxylic acid could contribute to the development of novel catalysts that facilitate reactions under milder conditions, reducing the environmental impact of chemical synthesis.
Future Directions
properties
IUPAC Name |
5-methyl-1H-indazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6-4-10-11-8(6)7(3-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGNGCCXNDWWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-indazole-7-carboxylic acid | |
CAS RN |
1240527-19-8 | |
| Record name | 5-methyl-1H-indazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1462902.png)
![Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B1462903.png)


![7-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1462906.png)

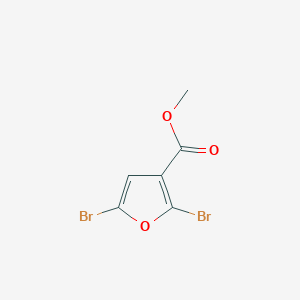

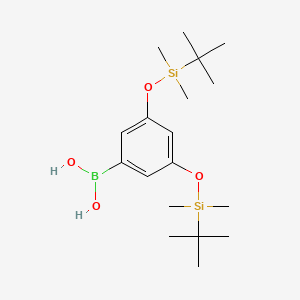
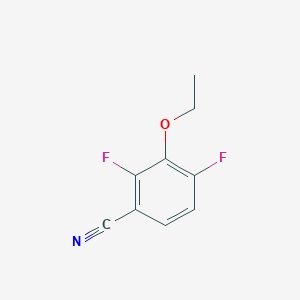
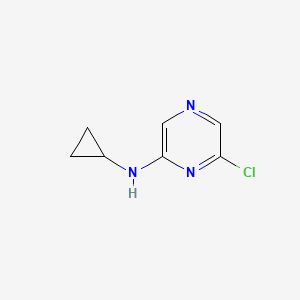
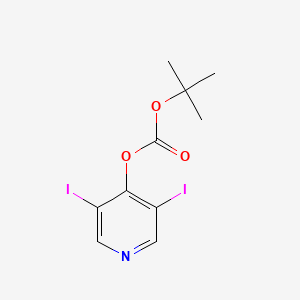
![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1462921.png)
